molecular formula C13H11FN2O6S2 B7476691 2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid

2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid

Cat. No.: B7476691
M. Wt: 374.4 g/mol
InChI Key: LCHYGHZVMJXTDV-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoic acid core substituted with a fluoro group and two sulfamoyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

2-fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O6S2/c14-12-5-4-10(7-11(12)13(17)18)24(21,22)16-8-2-1-3-9(6-8)23(15,19)20/h1-7,16H,(H,17,18)(H2,15,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHYGHZVMJXTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a benzoic acid derivative, followed by the introduction of sulfamoyl groups through sulfonation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent quality control measures to ensure consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The fluoro and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and sulfamoyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid
  • 2-Fluoro-5-[(3-chlorophenyl)sulfamoyl]benzoic acid
  • 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Uniqueness

Compared to similar compounds, 2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid stands out due to its dual sulfamoyl groups, which may enhance its binding affinity and specificity for certain molecular targets. This unique structure can lead to distinct biological and chemical properties, making it a valuable compound for research and development.

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